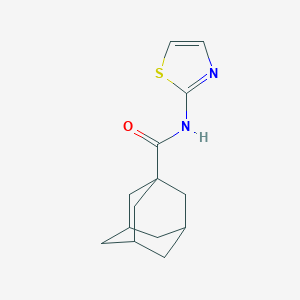

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide

描述

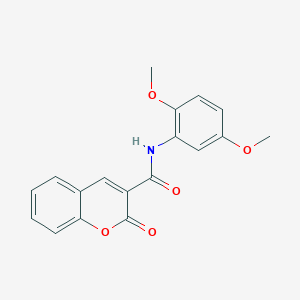

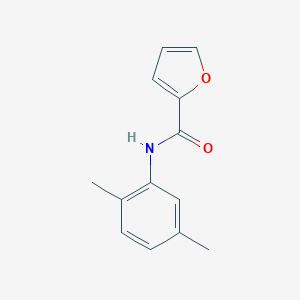

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide, commonly known as ADA, is a promising compound that has gained significant attention in the field of medicinal chemistry. It is a derivative of adamantane, a cycloalkane molecule with a unique cage-like structure, and contains a thiazole ring that imparts additional pharmacological properties. ADA has been studied extensively for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections.

科学研究应用

Antimicrobial Activity

Thiazole derivatives have been recognized for their potential in treating various bacterial infections. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could be investigated for its efficacy against pathogenic microorganisms such as Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Candida albicans, which are common targets in antimicrobial studies .

Antifungal Activity

Similar compounds within the thiazole family have shown promising antifungal properties. This suggests that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may also be explored for its potential to inhibit fungal growth, contributing to the treatment of fungal infections .

Anticancer Activity

Thiazoles have been associated with antitumor and cytotoxic activities. The compound could be part of research aimed at understanding its effects on human tumor cell lines and its potential role as a therapeutic agent in cancer treatment .

Antioxidant Properties

The antioxidant properties of thiazole derivatives make them candidates for research into the treatment of diseases caused by oxidative stress. “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” may be studied for its ability to scavenge free radicals and protect against cellular damage .

Agricultural Applications

Some thiazole compounds have been found to promote plant growth and increase seed yield and oil content. Investigating “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” in an agricultural context could lead to discoveries related to crop yield enhancement .

Analgesic Applications

Given the recent interest in thiazoles for pain management, this compound might be explored for its potential analgesic effects, contributing to the development of new pain relief medications .

Antithrombotic Activity

Thiazole derivatives have been used as fibrinogen receptor antagonists with antithrombotic activity. Research into “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could extend to its possible use in preventing blood clots .

Antihypertensive Effects

With thiazoles being investigated for hypertension treatment, there’s a possibility that “N-(1,3-thiazol-2-yl)adamantane-1-carboxamide” could also be studied for its potential antihypertensive effects .

作用机制

Target of Action

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

Thiazole derivatives are known to interact with their targets, leading to various biological effects . For instance, some thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

属性

IUPAC Name |

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c17-12(16-13-15-1-2-18-13)14-6-9-3-10(7-14)5-11(4-9)8-14/h1-2,9-11H,3-8H2,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENHUAQKRFCQIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-2-yl)adamantane-1-carboxamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-2-{2-[4-(4-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-4-phenyl-6-quinazolinyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B494351.png)

![2-Ethyl 4-methyl 3-methyl-5-[(trifluoroacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B494354.png)

![Ethyl 2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B494357.png)

![Naphthalene-1-carboxylic acid [2-(3-chloro-phenyl)-2H-benzotriazol-5-yl]-amide](/img/structure/B494360.png)

![N,N-diethyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494366.png)

![N-benzyl-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B494367.png)